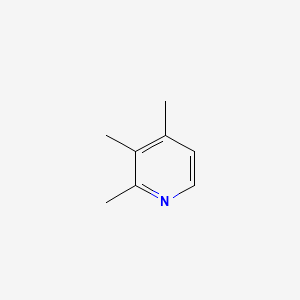

2,3,4-Trimethylpyridine

Description

Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives are fundamental classes of heterocyclic compounds that hold a significant position in various scientific fields, particularly in medicinal and industrial chemistry. researchgate.net These compounds, characterized by a six-membered aromatic ring containing one nitrogen atom, are integral to the structure of many natural products, including certain vitamins and alkaloids. researchgate.netajrconline.org The presence of the nitrogen atom imparts unique properties to the pyridine ring, such as basicity and polarity, which are crucial for their diverse applications. openaccessjournals.comresearchgate.net

In the realm of drug discovery and development, pyridine derivatives are widely recognized for their therapeutic potential across a broad spectrum of diseases. ajrconline.orgrsc.org Their structural versatility allows for the synthesis of a vast number of analogues with varied biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netopenaccessjournals.com The pyridine scaffold can enhance the water solubility of drug molecules, a critical factor in improving their pharmacokinetic profiles. nih.gov

Beyond pharmaceuticals, pyridine derivatives serve as essential building blocks, reagents, and solvents in organic synthesis. rsc.orgnih.gov They are utilized in the production of agrochemicals, dyes, and other specialty chemicals. ontosight.ai The reactivity of the pyridine ring, which can be tailored by the presence of various substituents, makes these compounds valuable intermediates in the creation of complex molecules. nih.gov

Unique Structural Attributes of 2,3,4-Trimethylpyridine and Research Implications

This compound, also known as 2,3,4-collidine, is a specific isomer of trimethylpyridine, a pyridine ring substituted with three methyl groups. smolecule.comwikipedia.org Its chemical formula is C₈H₁₁N. nih.gov The arrangement of the methyl groups at the 2, 3, and 4 positions of the pyridine ring gives this compound distinct steric and electronic characteristics that influence its reactivity and potential applications in research.

The methyl groups, being electron-donating, increase the electron density of the pyridine ring, which can affect its basicity and nucleophilicity compared to unsubstituted pyridine. This substitution pattern also introduces steric hindrance around the nitrogen atom and the adjacent carbon atoms. This steric bulk can influence how the molecule interacts with other reactants and catalysts, potentially leading to different reaction outcomes or selectivities compared to other trimethylpyridine isomers.

These unique structural features make this compound a subject of interest in various research areas. For instance, its specific substitution pattern can be exploited in the synthesis of more complex molecules where precise control over reactivity is required. Researchers are exploring its use as a ligand in coordination chemistry and as a building block for novel organic materials and pharmacologically active compounds. ontosight.ai Some studies have indicated potential biological activities, such as antifibrotic and hemorheological properties, though this research is still in early stages. smolecule.com

Historical Context of Methylated Pyridine Research

The study of methylated pyridines, including picolines (monomethylpyridines), lutidines (dimethylpyridines), and collidines (trimethylpyridines), has a rich history intertwined with the development of organic chemistry. The initial isolation of pyridine itself dates back to the 19th century from coal tar. openaccessjournals.com Early research focused on understanding the fundamental structure and reactivity of these basic nitrogen-containing heterocyclic compounds.

The synthesis and characterization of various methylated pyridines progressed throughout the late 19th and early 20th centuries. For example, the different isomers of picoline were identified, and their relationship to pyridine was established through oxidation and decarboxylation reactions. wikipedia.org These early studies laid the groundwork for understanding how the position of methyl groups on the pyridine ring influences chemical properties.

Systematic investigations into the synthesis of more complex methylated pyridines, such as the trimethylpyridines, followed. One of the early synthetic methods for this compound involved the reaction of 1,3-dichloro-2-butene, as reported in 1956. cas.cz Over the years, various synthetic strategies have been developed to access different isomers of trimethylpyridine, often as part of broader research into pyridine chemistry. researchgate.netacs.org The ongoing interest in these compounds is driven by their potential as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional organic molecules. ontosight.ai

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N | nih.gov |

| Molecular Weight | 121.18 g/mol | nih.gov |

| Boiling Point | 170-172 °C | ontosight.ai |

| Melting Point | -43 °C | smolecule.com |

| CAS Number | 2233-29-6 | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

2,3,4-trimethylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-6-4-5-9-8(3)7(6)2/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPRXXXSABQWAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176869 | |

| Record name | 2,3,4-Trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2233-29-6 | |

| Record name | 2,3,4-Trimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2233-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trimethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002233296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4-TRIMETHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/720P8M59GM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,3,4 Trimethylpyridine and Its Precursors

Classical and Contemporary Approaches to 2,3,4-Trimethylpyridine Synthesis

The formation of the this compound scaffold can be achieved through constructing the pyridine (B92270) ring from non-cyclic molecules or by modifying a pre-existing pyridine core.

Ring-Forming Reactions and Catalytic Strategies

Ring-forming reactions, or cyclizations, represent a fundamental approach to pyridine synthesis. A classical example, though often associated with other isomers like the 2,4,6-substituted variant, is the Hantzsch dihydropyridine (B1217469) synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849). wikipedia.orgacs.org This multi-component reaction highlights the basic principle of constructing the pyridine ring from simpler, acyclic starting materials. wikipedia.org

More specific to this compound, early research demonstrated its synthesis from 1,3-dichloro-2-butene. In the gas phase, catalytic methods have been employed, such as the reaction of various precursors with ammonia over a catalyst bed containing chromium(III) oxide and aluminum at elevated temperatures, typically around 350°C. Another approach involves the vapor-phase reaction of acetone (B3395972) and ammonia over a specialized inorganic dehydrogenation catalyst. google.com These methods underscore the importance of catalysis in facilitating the cyclization and aromatization steps necessary to form the pyridine ring.

For related isomers, which sheds light on the types of catalytic systems used, a cobalt-aluminum phosphate (B84403) composite catalyst has been utilized for the catalyzed ring formation from propionaldehyde (B47417) and ammonia to produce an intermediate that leads to 2,3,5-trimethylpyridine (B1346980). google.com Similarly, zeolite catalysts like HZSM-5 have been reviewed for their role in the vapor-phase synthesis of pyridine bases from aldehydes and ammonia, demonstrating the importance of catalyst structure and acidity in directing the reaction. researchgate.net

Table 1: Selected Ring-Forming Reactions for Trimethylpyridines

| Precursors | Catalyst/Reagents | Product Isomer | Reference |

| Ethyl acetoacetate, Acetaldehyde, Ammonia | (Self-catalyzed) | 2,4,6-Trimethylpyridine (B116444) (via dihydropyridine) | acs.org |

| Acetone, Ammonia | Inorganic dehydrogenation catalyst (Group IVB-VIII metals) | 2,4,6-Trimethylpyridine | google.com |

| Propionaldehyde, Ammonia | Cobalt-aluminum phosphate | 2,3,5-Trimethylpyridine (via intermediate) | google.com |

| Various aldehydes/ketones, Ammonia | Zeolite (e.g., HZSM-5) | Mixture of Pyridine Bases | researchgate.net |

Derivatization Pathways from Related Pyridine Scaffolds

An alternative to building the pyridine ring from scratch is to modify an existing pyridine or a less-substituted derivative. One common strategy is the methylation of pyridine or its partially methylated homologues, such as lutidines (dimethylpyridines). lookchem.com For instance, the synthesis of the 2,3,5-isomer has been achieved by the methylation of 3,5-lutidine using reagents like methyl lithium. While specific to a different isomer, this illustrates the principle of C-H functionalization to add methyl groups to the pyridine ring.

Other derivatization strategies involve more complex, multi-step sequences. For example, the synthesis of 4-methoxy-2,3,5-trimethylpyridine (B21643) starts with the condensation of acyclic precursors to form a substituted pyridone, which is then subjected to a series of chlorination and selective hydrogenolysis reactions to yield 2,3,5-trimethylpyridine as an intermediate. google.com This intermediate can then be further functionalized. Such pathways, while often longer, allow for precise control over the substitution pattern. The ozonization of specific dimethylpyridines has also been noted as a method to produce this compound.

Novel Synthetic Routes and Process Optimization

Modern synthetic chemistry aims to improve upon classical methods by refining reaction conditions and designing more efficient and selective catalysts.

Investigation of Reaction Conditions and Parameters

The efficiency and yield of pyridine synthesis are highly dependent on reaction parameters such as temperature, solvent, and the nature of the catalyst and reagents. Optimization studies for multicomponent pyridine syntheses often investigate various Lewis acid catalysts, solvents, and temperature to maximize product yield and minimize reaction time. researchgate.net For instance, in the synthesis of functionalized pyridines, a systematic screening of catalysts and conditions found that a specific catalyst concentration (5 mol%) at a defined temperature (70 °C) provided the best results. researchgate.net

For the related Hantzsch synthesis, optimization has involved exploring milder and more efficient conditions, such as using iodine in refluxing methanol (B129727) for the aromatization step, which avoids harsh oxidants like chromic acid. wikipedia.org The purification of trimethylpyridines has also been subject to optimization. A method for refining 2,4,6-trimethylpyridine involves its conversion to a sulfate (B86663) salt, which is then isolated by recrystallization from industrial ethanol (B145695) before being neutralized with ammonia to recover the purified product. This highlights how downstream processing is a key area for process optimization.

Table 2: Examples of Parameter Optimization in Pyridine Synthesis

| Reaction Type | Optimized Parameter | Condition | Outcome | Reference |

| Functionalized Pyridine Synthesis | Temperature | 70 °C | Optimal yield | researchgate.net |

| Functionalized Pyridine Synthesis | Catalyst Loading | 5 mol% | Sufficient for reaction | researchgate.net |

| Hantzsch Dihydropyridine Synthesis | Aromatization Reagent | Iodine in Methanol | Milder conditions, avoids harsh oxidants | wikipedia.org |

| 2,4,6-Trimethylpyridine Purification | Purification Method | Recrystallization of sulfate salt from ethanol | Improved purity |

Catalyst Development and Mechanistic Insights in Synthesis

The development of new catalysts is central to advancing the synthesis of this compound and its isomers. Transition metal-catalyzed reactions, particularly those using palladium, are employed for the selective introduction of methyl groups onto the pyridine ring through C-H activation. nih.gov This approach avoids the need to pre-functionalize the starting material. Mechanistic studies on such reactions indicate that the process can involve a cooperative effect between different catalytic species to facilitate the C-H bond cleavage and subsequent arylation or alkylation. nih.gov

For cycloaddition reactions that form the pyridine ring, cobalt complexes have been shown to be highly effective. rsc.org Research into the mechanism of these [2+2+2] cycloadditions of alkynes and nitriles reveals that the choice of ligand on the cobalt center is crucial for generating the active catalytic species. Hemilabile P-N ligands, for example, have been found to be superior to strongly coordinating bisphosphane ligands in generating the active Co(I) species required for the reaction. rsc.org Kinetic studies have also provided insights into the rate-determining steps of these catalytic cycles, aiding in the rational design of more efficient catalysts. rsc.org Furthermore, catalyst systems for the vapor-phase synthesis of methylpyridines have been developed using various metal oxides like CdO, Cr2O3, and ZnO on a kaolin (B608303) support, with studies focusing on how the composition affects catalyst activity and product yield. semanticscholar.org

Chemical Reactivity and Mechanistic Investigations of 2,3,4 Trimethylpyridine

Reaction Kinetics and Thermodynamic Studies of 2,3,4-Trimethylpyridine Transformations

The chemical behavior of this compound is governed by the interplay of the nitrogen heteroatom and the three methyl substituents on the aromatic ring. Kinetic and thermodynamic studies, often performed on its isomers like 2,4,6-trimethylpyridine (B116444) (collidine), provide significant insights into its reactivity.

The basicity of the pyridine (B92270) ring is a key thermodynamic parameter. The pKa of the conjugate acid of 2,4,6-trimethylpyridine in acetonitrile (B52724) is approximately 15.0. mdpi.com The electron-donating nature of the methyl groups increases the electron density on the nitrogen atom, making trimethylpyridines more basic than pyridine itself. iust.ac.ir This enhanced basicity allows them to serve as effective non-nucleophilic bases in various organic reactions. exsyncorp.com

Kinetic studies on the N-oxidation of methylpyridines using hydrogen peroxide have shown that the reaction is complex, particularly for di- and trimethylpyridines, due to limited miscibility between the organic substrate and the aqueous reagents, which can introduce mass transfer limitations. researchgate.net For the oxidation of cobalt(II) to cobalt(III) in the presence of 2,4,6-trimethylpyridine, the reaction is first order, and the rate of oxidation decreases as the concentration of the pyridine base increases. niscpr.res.in

The steric hindrance provided by the methyl groups significantly influences reaction kinetics. In displacement reactions involving planar platinum(II) complexes, the reactivity is greatly diminished by steric hindrance from the leaving pyridine group. rsc.org Studies on the displacement of various methylpyridines, including 2,4,6-trimethylpyridine, from trans-[PtL(am)Cl₂] complexes by chloride ions showed that increasing methyl substitution around the nitrogen atom leads to a general destabilization of the transition state due to steric crowding, thereby slowing the reaction rate. rsc.org

The table below summarizes thermodynamic data for 2,4,6-trimethylpyridine from cyclic voltammetry studies, which can provide a comparative basis for understanding the electrochemical behavior of the 2,3,4-isomer.

| Base | pKa (THF) | E½(2) (V) | E½(3) (V) |

| 2,4,6-trimethylpyridine | 10.4 | -0.907 | -0.390 |

| Data sourced from a study on tetranuclear clusters, with potentials referenced to Fc/Fc⁺. caltech.edu |

Exploration of Substitution Reactions

The pyridine ring can undergo both electrophilic and nucleophilic substitution reactions, with the outcome heavily influenced by the substituents present. The nitrogen atom deactivates the ring towards electrophilic attack compared to benzene, while activating it for nucleophilic substitution, particularly at the ortho (C2, C6) and para (C4) positions. uoanbar.edu.iq

In this compound, the three electron-donating methyl groups counteract the deactivating effect of the nitrogen for electrophilic substitution. smolecule.com These groups direct incoming electrophiles, but the substitution pattern is a balance between the directing effects of the nitrogen and the methyl groups, as well as steric hindrance. For the related isomer 2,4,6-trimethylpyridine, the significant steric hindrance directs electrophilic substitution to the C3 and C5 positions. In this compound, the C5 and C6 positions are the most likely sites for electrophilic attack, depending on the specific reagent and reaction conditions.

Nucleophilic aromatic substitution is favored by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org While trimethylpyridines lack strong electron-withdrawing groups, substitution can still occur under forcing conditions. The inherent electron deficiency at the C2 and C4 positions makes them susceptible to nucleophilic attack. uoanbar.edu.iq In a study on a chlorinated derivative, 4-chloro-2,3,5-trimethylpyridine (B35177) was shown to react with sodium methoxide (B1231860) in dimethylsulfoxide, where the methoxide ion displaces the chloride. google.com This demonstrates that nucleophilic substitution is a viable pathway for functionalizing the pyridine core.

Modern cross-coupling reactions provide powerful tools for substitution. For instance, 3,5-dibromo-2,4,6-trimethylpyridine (B189553) has been used as a substrate in Suzuki-Miyaura cross-coupling reactions with various arylboronic acids to synthesize 3,5-diaryl-2,4,6-trimethylpyridines in moderate to good yields. beilstein-journals.org This highlights the utility of halogenated trimethylpyridines as building blocks for more complex molecules.

Oxidation and Reduction Pathways of this compound

The methyl groups and the aromatic ring of this compound are susceptible to oxidation under various conditions. A common reaction is the oxidation of one or more methyl groups to carboxylic acids. For example, the oxidation of 2,4,6-trimethylpyridine with potassium permanganate (B83412) yields 2,4,6-pyridinetricarboxylic acid (collidinic acid). wikipedia.org Hydrothermal, copper(II)-mediated oxidation of isomers like 2,3,5- and 2,4,6-trimethylpyridine leads to the stepwise oxidation of the methyl groups to form pyridinecarboxylates. rsc.orgrsc.org The oxidation of methylpyridines with argentous oxide can also produce carboxylic acids, which may subsequently decarboxylate under the reaction conditions to yield lower methylpyridines or pyridine itself. bme.hu

The pyridine ring itself can be cleaved through ozonolysis. The ozonization of this compound has been shown to produce diacetyl, indicating that the reaction proceeds via the cleavage of the C3-C4 bond. researchgate.net

Another key oxidation pathway is N-oxidation, which involves the formation of a pyridine-N-oxide. This transformation can be achieved using reagents like hydrogen peroxide or m-CPBA. researchgate.netnih.gov The resulting N-oxide functionality alters the electronic properties of the ring, making it more susceptible to certain substitution reactions. ontosight.ai For example, 4-Nitro-2,3,5-trimethylpyridine can undergo N-oxidation. ontosight.ai

Reduction reactions of the trimethylpyridine system are less common but can be achieved. Catalytic hydrogenation is a standard method for reducing the pyridine ring, although it often requires harsh conditions. A more targeted reduction involves the removal of other functional groups. For instance, 4,6-dichloro-2,3,5-trimethylpyridine can be reduced to 2,3,5-trimethylpyridine (B1346980) via catalytic hydrogenation using a palladium catalyst or with zinc powder in an acidic medium. google.com

The table below details products from various oxidation reactions of trimethylpyridine isomers.

| Starting Material | Oxidant/Conditions | Product(s) |

| 2,4,6-Trimethylpyridine | Potassium Permanganate (KMnO₄) | 2,4,6-Pyridinetricarboxylic acid wikipedia.org |

| 2,4,6-Trimethylpyridine | Copper Nitrate, Hydrothermal | 2,4,6-Pyridinetricarboxylate rsc.orgrsc.org |

| This compound | Ozone (O₃) | Diacetyl researchgate.net |

| Various Methylpyridines | Argentous Oxide (Ag₂O), Heat | Pyridinecarboxylic acids (then decarboxylation) bme.hu |

Functionalization Strategies and Derivatization Chemistry

Modern synthetic methods offer sophisticated strategies for the functionalization of heterocyclic compounds like this compound. C-H bond functionalization has emerged as a powerful technique for introducing new substituents directly onto the pyridine ring or its methyl groups, avoiding the need for pre-functionalized starting materials. A one-pot rhodium-catalyzed procedure involving the reaction of α,β-unsaturated ketoximes with terminal alkynes has been developed to produce highly substituted pyridines. nih.gov Using this method, 5-butyl-2,3,4-trimethylpyridine was successfully synthesized. nih.gov

Derivatization is the process of transforming a chemical compound into a product of similar chemical structure, called a derivative. researchgate.net This is often done to enhance the properties of the compound for a specific application, such as improving its volatility or detectability for chromatographic analysis. researchgate.net For example, 2,4,6-trimethylpyridine-3-sulfonic acid can be synthesized and subsequently converted to the more reactive 2,4,6-trimethylpyridine-3-sulfonyl chloride, which is a precursor for sulfonamides. Similarly, 2,4,6-trimethylpyridine can be carboxylated to form 2,4,6-trimethylpyridine-3-carboxylic acid, which can then undergo esterification or other reactions at the carboxylic acid group. evitachem.com

The table below lists examples of derivatization reactions for trimethylpyridine isomers.

| Starting Compound | Reagent(s) | Derivative Formed | Application/Use |

| 2,4,6-Trimethylpyridine | 1. Oxidation, 2. SOCl₂ | 2,4,6-Trimethylpyridine-3-sulfonyl chloride | Precursor for sulfonamides |

| 2,4,6-Trimethylpyridine | CO₂, Catalyst, High Pressure | 2,4,6-Trimethylpyridine-3-carboxylic acid evitachem.com | Intermediate for esterification, etc. evitachem.com |

| 3-Methyl-3-pentene-2-one oxime | 1-Hexyne, Rh catalyst | 5-Butyl-2,3,4-trimethylpyridine nih.gov | C-H functionalization product nih.gov |

Radical Reactions Involving this compound

The involvement of radical intermediates provides unique pathways for the functionalization of pyridines. A notable strategy involves the single-electron reduction of pyridinium (B92312) ions to generate pyridinyl radicals. unibo.itacs.org These highly reactive intermediates can then couple with other radical species. unibo.itacs.org A photochemical method has been reported for the functionalization of pyridines with radicals derived from allylic C-H bonds, creating a new C(sp²)-C(sp³) bond with distinct regioselectivity compared to classical Minisci-type reactions. unibo.itacs.orgresearchgate.net

N-methoxypyridinium salts, formed by the N-oxidation and subsequent methylation of pyridines, have been shown to be exceptionally reactive radical traps. nih.gov They can participate in efficient radical chain reactions with alkyl radicals generated from various sources, such as organoboranes or alkyl iodides, to achieve monoalkylation of the pyridine ring. nih.gov

The base itself can also be involved in radical generation. The reaction of 2,4,6-trimethylpyridine (collidine) with trifluoromethanesulfonic anhydride (B1165640) has been reported to generate trifluoromethyl (CF₃) radicals. acs.org Furthermore, 2,4,6-trimethylpyridine is often used as a sterically hindered base in transition metal-mediated radical cyclization reactions to control the reaction environment and facilitate the desired radical transformations. thieme-connect.de In some metallaphotoredox-catalyzed reactions, changing the base from an inorganic one like K₃PO₄ to 2,4,6-collidine has been observed to alter the reaction kinetics, indicating the base's role in the catalytic cycle beyond simple proton abstraction. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 2,3,4 Trimethylpyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2,3,4-trimethylpyridine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for definitive assignment of the substitution pattern on the pyridine (B92270) ring.

In the ¹H NMR spectrum, the molecule is expected to show distinct signals for the three methyl groups and the two aromatic protons. The chemical shifts (δ) are influenced by the electron-donating methyl groups and the electronegative nitrogen atom. The protons on the methyl groups (C2-CH₃, C3-CH₃, and C4-CH₃) would appear as singlets in the aliphatic region (typically δ 2.0-2.5 ppm). The two remaining aromatic protons (H5 and H6) would appear in the downfield aromatic region (typically δ 6.5-8.5 ppm). These two protons form an AX spin system and would appear as two doublets, with their coupling constant (J-value) being characteristic of ortho-coupling (typically 3-5 Hz).

The ¹³C NMR spectrum provides complementary information. It would display eight distinct signals corresponding to the eight carbon atoms in the molecule, as they are all in unique chemical environments. The three methyl carbons would resonate in the upfield region (δ 15-25 ppm). The five pyridine ring carbons would appear significantly downfield, with their specific shifts determined by the position relative to the nitrogen and the methyl substituents. Carbons C2, C3, and C4, being directly attached to methyl groups, would show different shifts compared to C5 and C6. The carbon adjacent to the nitrogen (C6) is typically shifted further downfield than the other ring carbons.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C2-CH₃ | ~2.4 | Singlet | ~20-24 |

| C3-CH₃ | ~2.2 | Singlet | ~15-18 |

| C4-CH₃ | ~2.3 | Singlet | ~18-22 |

| C5-H | ~6.8-7.0 | Doublet | ~120-125 |

| C6-H | ~8.0-8.2 | Doublet | ~145-150 |

| C2 | - | - | ~155-160 |

| C3 | - | - | ~130-135 |

| C4 | - | - | ~140-145 |

Mass Spectrometry for Isomer Differentiation and Impurity Profiling

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful technique for determining the molecular weight of this compound and for distinguishing it from its constitutional isomers. nih.gov Upon electron ionization (EI), the molecule forms a molecular ion (M⁺•) which corresponds to its molecular weight of 121.18 g/mol . nih.gov

The primary value of MS in this context lies in the analysis of fragmentation patterns. whitman.edu The molecular ion of trimethylpyridine is relatively stable due to its aromatic nature. However, it undergoes characteristic fragmentation that provides structural clues. A common and significant fragmentation pathway for alkylpyridines is the loss of a hydrogen atom to form a stable pyridinium-type cation at m/z 120. Another prominent pathway is the cleavage of a methyl radical (•CH₃), resulting in a fragment ion at m/z 106 (M-15). The stability of this resulting ion can vary between isomers, leading to differences in peak intensities.

Further fragmentation can involve the loss of neutral molecules like hydrogen cyanide (HCN) from the ring, a characteristic fragmentation for pyridine derivatives. The differentiation of isomers such as 2,3,4-, 2,3,5-, 2,3,6-, and 2,4,6-trimethylpyridine (B116444) relies on subtle but reproducible differences in the relative abundances of these fragment ions. For instance, the highly symmetric 2,4,6-isomer often shows a more intense molecular ion peak compared to less symmetric isomers due to its greater stability. nih.govnist.gov

| m/z | Fragment Identity | Significance |

|---|---|---|

| 121 | [C₈H₁₁N]⁺• (Molecular Ion) | Confirms molecular weight. Relative intensity varies with isomer stability. |

| 120 | [M-H]⁺ | Loss of a hydrogen atom, often from a methyl group, forming a stable cation. A major peak for all isomers. nih.govnih.gov |

| 106 | [M-CH₃]⁺ | Loss of a methyl radical. The relative abundance can differ between isomers, aiding in differentiation. nih.gov |

| 79 | [C₅H₅N]⁺• or [C₆H₇]⁺ | Represents fragmentation of the pyridine ring or loss of multiple methyl groups. nih.govnih.gov |

| 77 | [C₆H₅]⁺ | Indicates significant ring fragmentation. nih.gov |

Vibrational Spectroscopy (IR, Raman) for Molecular Characterization

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound by probing its characteristic bond vibrations. The spectra are complex due to the molecule's low symmetry but contain specific bands that confirm the presence of the pyridine ring and the methyl substituents.

Key IR absorption bands for this compound include:

C-H Stretching: Aliphatic C-H stretching from the methyl groups is observed in the 2900-3000 cm⁻¹ region. Aromatic C-H stretching from the two protons on the ring appears just above 3000 cm⁻¹. vscht.cz

C=C and C=N Ring Stretching: A series of characteristic bands in the 1400-1650 cm⁻¹ region are due to the stretching vibrations of the C=C and C=N bonds within the aromatic ring. The exact positions of these bands are sensitive to the substitution pattern, providing a means to differentiate between trimethylpyridine isomers. acs.org

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds give rise to strong absorptions in the fingerprint region (below 1000 cm⁻¹). Methyl group C-H bending modes are also observed around 1380 cm⁻¹ and 1450 cm⁻¹. wikipedia.org

Raman spectroscopy provides complementary information. While C=N and C=C stretching modes are also Raman active, the symmetric "ring breathing" vibration, which involves the expansion and contraction of the entire aromatic ring, often gives a particularly strong and characteristic Raman signal (typically around 1000 cm⁻¹). Differences in the position and intensity of these bands between this compound and its isomers, such as 2,3,5-trimethylpyridine (B1346980), can be used for identification. nih.gov

X-ray Diffraction Studies of this compound Derivatives and Adducts

While this compound is a liquid at room temperature, X-ray crystallography can be employed for its definitive structural elucidation by analyzing a suitable solid derivative. wikipedia.org This technique provides unambiguous proof of the substitution pattern by determining the precise three-dimensional arrangement of atoms in a crystal. libretexts.org

To perform this analysis, the liquid compound must first be converted into a crystalline solid. This is typically achieved by forming a salt or a coordination complex. Common methods include:

Salt Formation: Reacting the basic pyridine nitrogen with a strong acid (e.g., HCl, HBr) to form a crystalline hydrochloride or hydrobromide salt.

Adduct/Complex Formation: Reacting the compound with a metal salt (e.g., copper(II) chloride, silver(I) nitrate) to form a crystalline coordination complex where the nitrogen atom of the pyridine ring coordinates to the metal center.

Once suitable single crystals are grown, they are subjected to X-ray diffraction. The resulting diffraction pattern is analyzed to generate an electron density map of the molecule. From this map, the positions of all non-hydrogen atoms can be determined with high precision, confirming the connectivity and establishing the 2,3,4-substitution pattern without ambiguity. This method is the gold standard for structural determination and can be used to validate assignments made by other spectroscopic techniques.

Advanced Chromatographic Techniques for Separation and Analysis

Advanced chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for the separation and analysis of this compound, especially for impurity profiling and for separating it from its isomers.

Gas Chromatography (GC): Due to its volatility, GC is a highly effective method for analyzing this compound. The separation of trimethylpyridine isomers is based on differences in their boiling points and their interactions with the stationary phase of the GC column.

Kovats Retention Index (RI): This is a standardized measure of a compound's retention time. For this compound, the experimental Kovats retention index is reported as 1084 on a standard non-polar column and 1541 on a standard polar column. nih.gov These values are distinct from those of other isomers like 2,3,5-trimethylpyridine (RI = 1055 on non-polar, 1484 on polar), allowing for their separation and identification based on retention time. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC provides an alternative and powerful method for separating pyridine isomers. sielc.com The separation is governed by the interactions between the analytes, the stationary phase, and the mobile phase.

Computational and Theoretical Studies on 2,3,4 Trimethylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 2,3,4-trimethylpyridine, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties.

Key aspects of the electronic structure that can be analyzed using DFT include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. irjweb.compmf.unsa.bascirp.orgsemanticscholar.org

Molecular electrostatic potential (MEP) maps can also be generated from DFT calculations. These maps visualize the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atom is expected to be an electron-rich site, making it susceptible to electrophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

Quantum Chemical Modeling of Reactivity and Reaction Mechanisms

Quantum chemical methods, including DFT, are instrumental in modeling the reactivity of this compound and elucidating the mechanisms of its reactions. By calculating the energies of reactants, transition states, and products, a detailed picture of the reaction pathway can be constructed. mdpi.comdiva-portal.orgosti.govdntb.gov.uastanford.edu

Reactivity descriptors derived from conceptual DFT, such as chemical hardness, chemical potential, and electrophilicity index, can be calculated to predict how this compound will behave in a chemical reaction. scirp.orgnih.gov For instance, the nitrogen atom's lone pair of electrons makes the pyridine (B92270) ring a target for electrophiles, and computational models can predict the most likely site of attack. The steric hindrance from the three methyl groups would also be a significant factor in determining reactivity, and this can be quantified through computational modeling.

Furthermore, the mechanism of specific reactions, such as protonation, alkylation, or oxidation, can be investigated. By locating the transition state structures and calculating the activation energies, the feasibility and kinetics of different reaction pathways can be compared.

Table 2: Illustrative Calculated Reactivity Descriptors for this compound

| Descriptor | Hypothetical Value |

| Chemical Hardness (η) | 2.85 eV |

| Chemical Potential (μ) | -3.65 eV |

| Electrophilicity Index (ω) | 2.33 eV |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations can provide valuable insights into its intermolecular interactions in various environments, such as in a solvent or in the solid state. repec.orgmdpi.commdpi.comnih.govnih.gov

By simulating a system containing many this compound molecules, one can study how they interact with each other and with solvent molecules. This is crucial for understanding properties like solubility, viscosity, and diffusion. For example, an MD simulation of this compound in water could reveal the nature of the hydrogen bonding between the pyridine nitrogen and water molecules. umn.eduresearchgate.netacs.orgnih.gov

The simulations can also be used to calculate thermodynamic properties such as the free energy of solvation, which is a measure of how favorably a molecule dissolves in a particular solvent. The arrangement of molecules in the liquid state, characterized by radial distribution functions, can also be obtained from MD simulations.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can be used to predict the spectroscopic properties of this compound, which can be a valuable tool for interpreting experimental spectra or for identifying the molecule in a complex mixture. nih.govsns.itnih.govmdpi.com

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These calculated shifts can then be compared with experimental data to aid in the assignment of peaks in the NMR spectrum. spectrabase.comnih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an IR spectrum. This allows for the assignment of experimental IR bands to specific molecular vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. scirp.org

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Peak/Region (Hypothetical) | Assignment |

| ¹H NMR | 2.2-2.5 ppm | Methyl protons |

| 6.8-8.2 ppm | Aromatic protons | |

| ¹³C NMR | 18-22 ppm | Methyl carbons |

| 120-155 ppm | Aromatic carbons | |

| IR | ~2950 cm⁻¹ | C-H stretching (methyl) |

| ~1600 cm⁻¹ | C=C/C=N stretching (ring) |

Isomerism and Conformer Analysis through Computational Approaches

Computational methods are particularly useful for studying the different possible spatial arrangements of atoms in a molecule, known as isomers and conformers. For this compound, computational analysis can be used to explore its conformational landscape and to compare its stability with other trimethylpyridine isomers. nih.govchemrxiv.orgacs.org

The rotation of the methyl groups around the C-C bonds can lead to different conformers. By performing a potential energy surface scan, the energy of the molecule can be calculated as a function of the dihedral angles of the methyl groups. This allows for the identification of the most stable conformers and the determination of the energy barriers for rotation between them. nih.govscielo.brnih.govresearchgate.netresearchgate.net

Furthermore, the relative energies of the different trimethylpyridine isomers (e.g., 2,4,6-trimethylpyridine (B116444), 2,3,5-trimethylpyridine) can be calculated to determine their relative stabilities. This information is valuable for understanding the thermodynamics of isomerization reactions.

Table 4: Illustrative Calculated Relative Energies of Trimethylpyridine Isomers

| Isomer | Relative Energy (kcal/mol) (Hypothetical) |

| This compound | 0.5 |

| 2,3,5-Trimethylpyridine (B1346980) | 0.2 |

| 2,4,6-Trimethylpyridine | 0.0 |

Applications of 2,3,4 Trimethylpyridine in Advanced Chemical Synthesis

Role as a Solvent in Specific Organic Reactions

Substituted pyridines, particularly sterically hindered ones like the collidine isomers, are often employed as non-nucleophilic bases and high-boiling point solvents in organic reactions. They are particularly useful in reactions that generate acid byproducts, where they can act as an acid scavenger. For instance, 2,4,6-trimethylpyridine (B116444) is a well-known non-nucleophilic base used for this purpose. While specific examples detailing the use of 2,3,4-trimethylpyridine as a solvent are not prominent in the literature, its physical properties, such as being a liquid at room temperature with a relatively high boiling point, would theoretically make it suitable for similar applications where a mildly basic, non-reactive solvent is required.

Utility as a Building Block for Complex Molecule Synthesis

Pyridine (B92270) and its derivatives are fundamental building blocks in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and functional materials. The pyridine ring is a key pharmacophore in numerous approved drugs.

While direct synthetic routes starting from this compound to complex molecules are not widely reported, its structure presents several possibilities for functionalization. The methyl groups on the pyridine ring can be oxidized to carboxylic acids or halogenated to introduce further reactive handles. The pyridine nitrogen itself can be activated or participate in N-alkylation reactions. These potential transformations could, in principle, allow for the incorporation of the this compound scaffold into larger, more complex molecular architectures. For example, the synthesis of various agrochemicals and pharmaceuticals often involves the use of substituted pyridine building blocks.

Catalytic Properties and Applications in Organic Transformations

The catalytic applications of pyridine derivatives are vast, primarily in the realms of organocatalysis and as ligands in transition metal catalysis.

Organocatalysis Mediated by this compound

Pyridine and its derivatives can act as nucleophilic catalysts, often through the formation of a reactive pyridinium (B92312) intermediate. However, the steric hindrance provided by the three methyl groups in this compound would likely diminish its nucleophilicity, making it a less effective nucleophilic catalyst compared to less substituted pyridines. Its basicity, however, could allow it to function as a Brønsted base catalyst in certain transformations. There is a lack of specific, documented examples of this compound being used as an organocatalyst in the scientific literature.

Ligand Applications in Metal-Catalyzed Processes

Pyridine-based ligands are ubiquitous in transition metal catalysis due to the ability of the nitrogen lone pair to coordinate with a metal center. The electronic and steric properties of the pyridine ligand can be tuned by substituents, which in turn influences the reactivity and selectivity of the metal catalyst.

While there is extensive research on bipyridine and terpyridine ligands, the use of simple substituted pyridines like this compound as ligands is less common for creating highly active and selective catalysts. The coordination of this compound to a metal center is certainly feasible. Such a complex could potentially exhibit catalytic activity in various transformations, such as cross-coupling reactions, hydrogenations, or oxidations. However, specific research detailing the synthesis and catalytic application of metal complexes bearing this compound as a key ligand is not readily found.

Stereoselective Synthesis and Chiral Chemistry Incorporating this compound Moieties

The incorporation of a this compound moiety into a chiral ligand or auxiliary could potentially be used to induce stereoselectivity in a chemical reaction. The development of chiral pyridine-based ligands is a significant area of research in asymmetric catalysis. These ligands can create a chiral environment around a metal center, leading to the preferential formation of one enantiomer of a product.

There are currently no prominent examples in the literature that describe the use of a chiral derivative of this compound in stereoselective synthesis. The development of such a chiral ligand would first require the enantioselective functionalization of the this compound core, which itself could be a challenging synthetic task.

Coordination Chemistry Research Involving 2,3,4 Trimethylpyridine As a Ligand

Synthesis and Characterization of Metal Complexes with 2,3,4-Trimethylpyridine Ligands

The synthesis of metal complexes incorporating the this compound ligand generally follows well-established procedures for the coordination of pyridine-type ligands to metal centers. These methods typically involve the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent is crucial and depends on the solubility of both the metal precursor and the this compound ligand. Common solvents include ethanol (B145695), methanol (B129727), acetonitrile (B52724), and dichloromethane.

A general synthetic route involves dissolving the metal salt (e.g., chlorides, nitrates, or perchlorates of transition metals) in a solvent and adding a stoichiometric amount of this compound, either neat or as a solution. The reaction mixture is often stirred at room temperature or heated under reflux to facilitate the coordination of the ligand to the metal ion. The resulting metal complex may precipitate from the solution upon cooling or after the addition of a less-polar co-solvent. The solid product is then isolated by filtration, washed with an appropriate solvent to remove any unreacted starting materials, and dried under vacuum.

The characterization of these newly synthesized complexes relies on a combination of spectroscopic and analytical techniques to elucidate their composition and structure. Elemental analysis (C, H, N) is fundamental in determining the empirical formula of the complex and, consequently, the ligand-to-metal ratio.

Table 1: General Synthetic Conditions for this compound Metal Complexes

| Metal Precursor | Ligand Ratio (Metal:Ligand) | Solvent | Reaction Conditions |

| MCl₂ (M = Co, Ni, Cu, Zn) | 1:2 or 1:4 | Ethanol | Stirring at RT or Reflux |

| M(NO₃)₂ (M = Mn, Fe) | 1:2 | Methanol | Stirring at RT |

| [Rh(CO)₂Cl]₂ | 1:2 | Dichloromethane | Stirring under N₂ |

| K₂PtCl₄ | 1:2 | Water/Ethanol | Gentle heating |

This table presents hypothetical yet representative conditions based on general synthesis methods for pyridine-type complexes.

Characterization of these complexes involves a suite of analytical methods:

Infrared (IR) Spectroscopy: To confirm the coordination of the this compound ligand, IR spectroscopy is employed. The coordination of the pyridine (B92270) nitrogen to the metal center typically results in a shift of the C=N and C=C stretching vibrations of the pyridine ring to higher wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy are invaluable tools. The coordination of the ligand to a metal ion causes shifts in the resonance signals of the pyridine ring protons and carbons, providing insights into the electronic environment of the complex in solution.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, including d-d transitions for transition metal complexes and charge-transfer bands.

Mass Spectrometry: Techniques such as Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) can be used to determine the mass-to-charge ratio of the complex ion, confirming its molecular weight.

Magnetic Susceptibility Measurements: For paramagnetic complexes, measuring the magnetic susceptibility helps in determining the number of unpaired electrons and thus the oxidation state and spin state of the central metal ion.

Spectroscopic and Structural Analysis of this compound-Metal Complexes

The detailed spectroscopic analysis of metal complexes with this compound provides crucial information about the bonding and geometry of the coordination sphere.

In IR spectra , the characteristic ring stretching vibrations of the pyridine moiety are of particular interest. For free this compound, these bands appear in the 1400-1600 cm⁻¹ region. Upon coordination to a metal ion, these bands are expected to shift to higher frequencies, which is a hallmark of pyridine-metal bond formation.

UV-Visible spectroscopy of these complexes reveals electronic transitions that are characteristic of the metal ion and its coordination environment. For first-row transition metal complexes, d-d transitions are often observed in the visible region, and their energy and intensity are indicative of the geometry of the complex (e.g., octahedral vs. tetrahedral). Intense bands in the UV region are typically assigned to π-π* transitions within the ligand or to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions.

Table 2: Expected Spectroscopic Data for a Hypothetical [M(this compound)₄Cl₂] Complex

| Metal (M) | Geometry | Key IR Shifts (Δν, cm⁻¹) | UV-Vis λₘₐₓ (nm) (d-d transitions) |

| Co(II) | Octahedral | +15 to +25 | ~520, ~600 |

| Ni(II) | Octahedral | +18 to +28 | ~400, ~650, ~750 |

| Cu(II) | Distorted Octahedral | +20 to +30 | ~680 (broad) |

This table is illustrative and presents expected data based on known trends for similar pyridine complexes.

Electronic and Steric Effects of this compound in Coordination Environments

The coordination behavior of this compound is governed by a combination of its electronic and steric properties.

Electronic Effects: The three methyl groups on the pyridine ring are electron-donating through an inductive effect. This increases the electron density on the pyridine ring and, consequently, on the nitrogen atom. As a result, this compound is a stronger σ-donor (more basic) than pyridine itself. This enhanced basicity leads to the formation of stronger metal-ligand bonds compared to unsubstituted pyridine. The increased electron-donating ability of the ligand can also influence the redox properties of the metal center, generally making it more electron-rich and easier to oxidize.

Steric Effects: The steric profile of this compound is distinct from that of more commonly studied isomers like 2,4,6-trimethylpyridine (B116444) (s-collidine). In 2,4,6-trimethylpyridine, the two methyl groups in the ortho positions (2 and 6) create significant steric hindrance around the nitrogen atom, which can limit the number of ligands that can coordinate to a metal center and can influence the geometry of the resulting complex.

In contrast, this compound has only one methyl group in an ortho position (the 2-position). While this methyl group does introduce some steric bulk near the coordination site, the hindrance is less severe than in 2,6-disubstituted pyridines. The methyl groups at the 3- and 4-positions are further away from the metal center and have a lesser direct steric impact on the coordination sphere. This intermediate level of steric hindrance can lead to unique coordination numbers and geometries that are not readily accessible with either unhindered or highly hindered pyridine ligands. For instance, it might allow for the formation of complexes with higher coordination numbers than 2,6-lutidine but with different ligand arrangements than pyridine itself due to the asymmetric steric environment.

Catalytic Activity of this compound-Containing Metal Complexes

The electronic and steric properties of this compound as a ligand can have a profound impact on the catalytic activity of its metal complexes. The ligand can influence the reactivity of the metal center by modifying its Lewis acidity, redox potential, and the accessibility of coordination sites for substrates.

The enhanced σ-donor character of this compound can increase the electron density at the metal center. In catalytic reactions where an electron-rich metal center is beneficial, such as in certain cross-coupling reactions or oxidation catalysis, complexes of this compound may exhibit enhanced activity. For example, in palladium-catalyzed cross-coupling reactions, electron-rich ligands can promote the rate-determining oxidative addition step.

The moderate steric bulk of the 2-methyl group can also play a crucial role. It can create a specific pocket around the metal center that may lead to enhanced selectivity (e.g., regioselectivity or stereoselectivity) in catalytic transformations by controlling the approach of the substrate. Furthermore, the steric presence can prevent the formation of inactive dimeric or polymeric species, thereby maintaining the catalytic activity of the monomeric complex.

While specific catalytic applications of this compound complexes are not extensively documented, it is plausible that they could be effective in a range of catalytic reactions, including:

Hydrogenation and Transfer Hydrogenation: The electronic properties of the ligand can tune the hydricity of metal-hydride intermediates.

Polymerization: The steric environment can influence the stereochemistry of the resulting polymer.

Oxidation Reactions: The ligand can stabilize high-valent metal-oxo species and influence their reactivity.

Further research into the catalytic applications of metal complexes with this compound is warranted to explore the unique reactivity patterns that may arise from its distinct combination of electronic and steric features.

Environmental Fate and Remediation Research of 2,3,4 Trimethylpyridine

Biotransformation and Biodegradation Studies

The biodegradation of pyridine (B92270) and its derivatives is a significant process in their environmental removal. While specific studies on the biotransformation of 2,3,4-trimethylpyridine are scarce, research on other alkylpyridines indicates that they are susceptible to microbial degradation, although the rate and efficiency can be highly dependent on the position and number of the alkyl substituents.

Generally, the biodegradability of pyridines is influenced by the nature of the ring substituents. Bacteria are known to degrade many simple pyridine derivatives, often initiating the process through hydroxylation, where an oxygen atom from water is incorporated into the pyridine ring. This initial step is crucial as it often destabilizes the aromatic ring, making it more amenable to subsequent enzymatic cleavage.

For instance, the biotransformation of a structurally related compound, 2-amino-4-methyl-3-nitropyridine, by the fungus Cunninghamella elegans resulted in the formation of hydroxylated products, including 2-amino-5-hydroxy-4-methyl-3-nitropyridine and 2-amino-4-hydroxymethyl-3-nitropyridine. nih.govresearchgate.net This suggests that hydroxylation of either the pyridine ring or the methyl substituents is a likely initial step in the biotransformation of this compound.

Studies on the microbial degradation of mixtures of alkylpyridines in groundwater have shown that degradation can occur under both aerobic and anaerobic conditions, though the rates and pathways may differ. The presence of a microbial community already adapted to pyridine contaminants can significantly enhance the rate of degradation.

Microbial Metabolism and Enzyme Systems Involved in this compound Degradation

The microbial metabolism of pyridine compounds involves a series of enzymatic reactions that ultimately lead to the cleavage of the heterocyclic ring and the assimilation of the resulting carbon and nitrogen into microbial biomass. While the specific metabolic pathway for this compound has not been elucidated, insights can be drawn from studies on other pyridine derivatives.

In many bacteria, the degradation of pyridine is initiated by a monooxygenase enzyme system. For example, in Arthrobacter sp., the degradation of pyridine involves a two-component flavin-dependent monooxygenase that catalyzes the oxidative cleavage of the pyridine ring without prior hydroxylation. nih.gov The subsequent steps in the pathway involve enzymes such as dehydrogenases and amidohydrolases, leading to the formation of central metabolic intermediates like succinic acid. nih.gov

For hydroxylated pyridines, dioxygenase enzymes are often involved in ring cleavage. In an Agrobacterium sp., a pyridine-3,4-diol (B75182) dioxygenase cleaves the pyridine ring between the carbon atoms at positions 2 and 3. nih.gov The resulting intermediates are then further metabolized to pyruvate (B1213749) and formate. nih.gov

Given the structure of this compound, it is plausible that its microbial degradation could be initiated by either a monooxygenase attacking one of the methyl groups or the pyridine ring directly, or a dioxygenase following an initial hydroxylation step. The specific enzymes involved would likely be inducible and specific to the microbial strain and the environmental conditions.

Table 2: Key Enzyme Classes in Pyridine and Substituted Pyridine Degradation

| Enzyme Class | Function | Relevance to this compound Degradation (Hypothesized) |

|---|---|---|

| Monooxygenases | Catalyze the insertion of one oxygen atom into the substrate. Can initiate degradation by hydroxylating the pyridine ring or a methyl substituent, or by direct ring cleavage. | A likely initial step in the aerobic degradation pathway. |

| Dioxygenases | Catalyze the insertion of both atoms of molecular oxygen into the substrate, often leading to ring cleavage of hydroxylated intermediates. | Potentially involved in the degradation pathway following an initial hydroxylation event. |

| Dehydrogenases | Catalyze the oxidation of hydroxylated intermediates. | Likely involved in the metabolic pathway following initial hydroxylation steps. |

| Amidohydrolases | Catalyze the hydrolysis of amide bonds in ring-cleavage products. | May play a role in the later stages of the degradation pathway following ring opening. |

Environmental Monitoring and Analytical Methodologies for this compound (excluding basic identification)

Effective monitoring of this compound in various environmental matrices is crucial for assessing its environmental fate and the efficacy of remediation efforts. A variety of analytical methods are available for the detection and quantification of pyridine and its derivatives in samples such as water, soil, and air.

For water samples, direct injection or pre-concentration techniques followed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) are commonly employed. For volatile compounds like this compound, purge-and-trap or headspace analysis coupled with GC are effective methods for extraction and separation from the aqueous matrix. env.go.jp

In soil and sediment, extraction is a critical first step. Soxhlet extraction or ultrasonic extraction with an appropriate organic solvent can be used to isolate this compound from the solid matrix before analysis. env.go.jp

For air monitoring, samples are typically collected by drawing air through a solid sorbent tube, such as those containing Tenax® or XAD resins. The trapped compounds are then thermally desorbed or solvent extracted and analyzed by GC.

Mass spectrometry (MS) is a powerful detection technique often coupled with GC (GC-MS) for the unambiguous identification and quantification of this compound, even at low concentrations. The use of high-resolution gas chromatography (HRGC) can provide improved separation of isomers and other closely related compounds.

Remediation Strategies for this compound Contamination in Environmental Systems

The remediation of sites contaminated with this compound and other pyridine derivatives can be achieved through various physical, chemical, and biological methods. The choice of remediation strategy depends on the nature and extent of the contamination, the environmental matrix, and cost-effectiveness.

Physicochemical Remediation:

Adsorption: This method involves the use of adsorbent materials, such as activated carbon or specialized resins, to remove pyridine compounds from water. Ion exchange resins can also be effective in adsorbing pyridine from aqueous solutions. seplite.com

Distillation: For wastewater with high concentrations of pyridine, distillation can be used to separate and recover the compound. seplite.com However, this method may not be suitable for achieving the low concentrations required by environmental regulations. seplite.com

Incineration: High-temperature incineration can be an effective method for the destruction of pyridine-containing waste, but it can be costly and may generate other pollutants if not properly controlled. seplite.com

Advanced Oxidation Processes (AOPs): As mentioned earlier, AOPs like Fenton's oxidation can effectively degrade pyridine compounds in water through the action of highly reactive hydroxyl radicals.

Biological Remediation:

Bioremediation: This approach utilizes the metabolic capabilities of microorganisms to degrade contaminants. It is often a more cost-effective and environmentally friendly option compared to physicochemical methods. mdpi.com Bioremediation can be enhanced through bioaugmentation (the addition of specific microorganisms with known degradative capabilities) or biostimulation (the addition of nutrients to stimulate the activity of indigenous microorganisms).

Phytoremediation: This technology uses plants to remove, degrade, or contain contaminants in soil and water. mdpi.com The rhizosphere, the soil region around plant roots, is a zone of intense microbial activity that can contribute to the degradation of organic pollutants. mdpi.com While specific studies on the phytoremediation of this compound are lacking, the general principles suggest it could be a viable strategy for low to moderately contaminated soils.

Table 3: Comparison of Remediation Strategies for this compound Contamination

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Adsorption | Use of materials like activated carbon to bind the contaminant. | Effective for treating contaminated water. | Requires disposal or regeneration of the adsorbent material. |

| Advanced Oxidation Processes (AOPs) | Chemical processes that generate highly reactive radicals to destroy contaminants. | Rapid and effective for a wide range of organic compounds. | Can be energy-intensive and may require the handling of hazardous chemicals. |

| Bioremediation | Use of microorganisms to degrade the contaminant. | Cost-effective, environmentally friendly, and can lead to complete mineralization. | Can be slow, and its effectiveness is dependent on environmental conditions. |

| Phytoremediation | Use of plants to remove or degrade contaminants. | Low-cost, aesthetically pleasing, and can improve soil health. | Limited to the root zone of the plants and can be a slow process. |

Q & A

Q. What are the primary synthetic routes for 2,3,4-trimethylpyridine in laboratory settings?

this compound can be synthesized via electrophilic substitution reactions, such as bromination, using halogenating agents like N,N-dibromoisocyanuric acid in fluorosulphonic acid. For example, bromination at the 5-position of this compound yields 5-bromo-2,3,4-trimethylpyridine with 96% efficiency under controlled reaction times (40 hours) and ambient temperature . Distillation methods (e.g., fractional distillation at 186–190°C) are also employed for isolation, though yields may vary depending on the source material .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) using 2,4,6-trimethylpyridine as an internal standard is a robust method. The relative abundance of target compounds is calculated by comparing characteristic ion peak areas to the internal standard’s total ion peak area . For vapor pressure measurements, modified Swietosławski ebulliometers provide precise data across pressures from 0.1 kPa to atmospheric, critical for purification protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to control regioselectivity in electrophilic substitution reactions of this compound?

Regioselectivity in bromination is highly sensitive to reaction duration and reagent stoichiometry. For instance:

- 5-Bromination : Achieved with 1:1 molar ratios of this compound to N,N-dibromoisocyanuric acid over 40 hours at room temperature (96% yield) .

- 5,6-Dibromination : Requires excess halogenating agent and extended reaction times (30 hours), yielding 98% product .

Mechanistic studies using NMR and X-ray crystallography are recommended to confirm substitution patterns and avoid side products.

Q. How do vapor pressure measurements of this compound inform its purification and handling?

Vapor pressure data (e.g., 0.1 kPa to atmospheric pressure) derived from ebulliometric methods guide distillation protocols and storage conditions. For example, low volatility at ambient temperatures necessitates vacuum distillation to prevent decomposition. Thermodynamic properties of isomers (e.g., 2,4,6-trimethylpyridine vs. This compound) must be compared to optimize separation strategies .

Data Contradiction and Methodological Challenges

Q. How should researchers resolve discrepancies in reported yields for bromination reactions of this compound?

Contradictions often arise from uncontrolled variables like moisture sensitivity or reagent purity. To mitigate:

- Reproducibility Checks : Strictly replicate conditions (e.g., anhydrous fluorosulphonic acid, inert atmosphere) as described in high-yield protocols (e.g., 96% for 5-bromination) .

- Analytical Validation : Use high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to confirm product identity and purity.

- Statistical Analysis : Apply T-tests (p < 0.05) to compare datasets, particularly when co-eluting compounds interfere with quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.